molecular formula C15H14N4O4 B11020714 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide

Cat. No.: B11020714
M. Wt: 314.30 g/mol
InChI Key: PHHNDIDTEHXFHD-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a benzotriazine ring fused with a furan carboxamide moiety, provides it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzotriazine Ring: The initial step involves the synthesis of the benzotriazine core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and ortho-nitroanilines under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using reagents like 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzotriazine intermediate with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzotriazine ring and a furan carboxamide moiety. This structure imparts distinctive chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity, which can be advantageous in specific contexts.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C15H14N4O4/c1-22-8-6-19-15(21)11-9-10(4-5-12(11)17-18-19)16-14(20)13-3-2-7-23-13/h2-5,7,9H,6,8H2,1H3,(H,16,20)

InChI Key

PHHNDIDTEHXFHD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N=N1

Origin of Product

United States

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